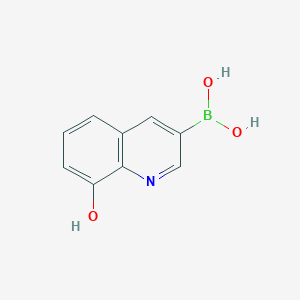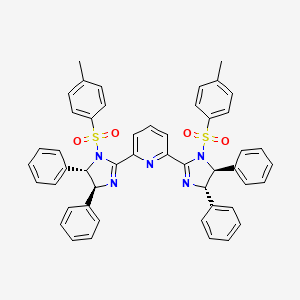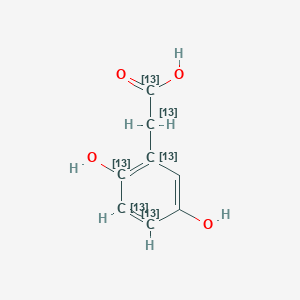
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is a compound characterized by a cyclohexane ring with two hydroxyl groups and a carboxylic acid group. The compound is labeled with carbon-13 isotopes at specific positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to specific reaction conditions to introduce the hydroxyl groups.
Isotope Labeling: Carbon-13 isotopes are incorporated into the molecule using labeled precursors.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a model compound in NMR spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound may modulate oxidative stress by scavenging free radicals and reducing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks isotope labeling.
Indole-3-acetic acid: Similar functional groups but different core structure.
Palmitic acid-1,2,3,4-13C4: Another isotope-labeled compound but with a different core structure.
Uniqueness
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its specific isotope labeling, which makes it particularly valuable for NMR studies and other analytical techniques that require precise molecular tracking.
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
174.10 g/mol |
Nom IUPAC |
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,4+1,5+1,7+1,8+1 |
Clé InChI |
IGMNYECMUMZDDF-DSRNBPNHSA-N |
SMILES isomérique |
C1=C([13CH]=[13CH][13C](=[13C]1[13CH2][13C](=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


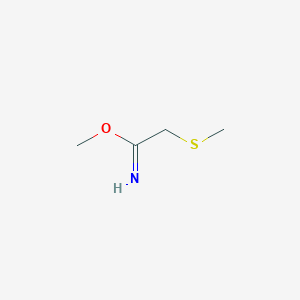
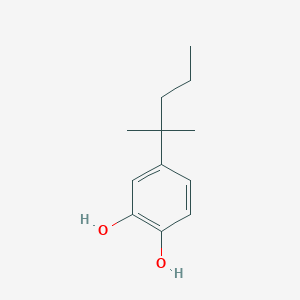

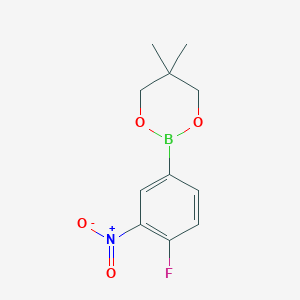
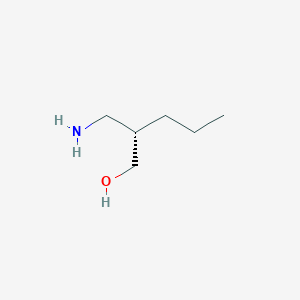
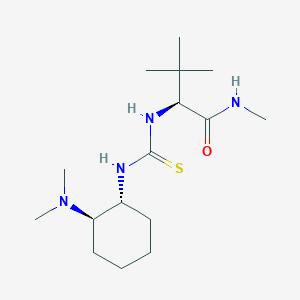
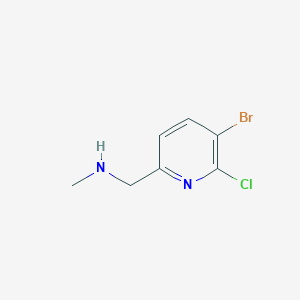
![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)


